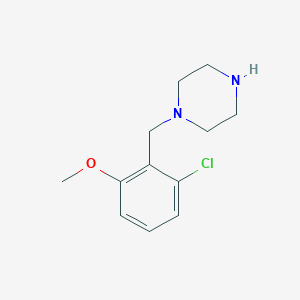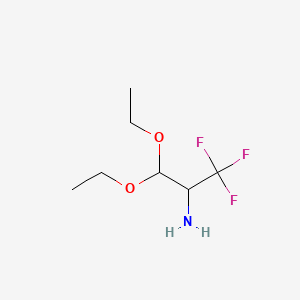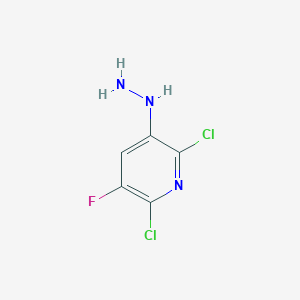
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H4Cl2FN3. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and hydrazine functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine typically involves the introduction of the hydrazine group to a pre-functionalized pyridine ring. One common method involves the reaction of 2,6-dichloro-3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
化学反应分析
Types of Reactions
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper catalysts for coupling reactions
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Azo Compounds: Formed through oxidation of the hydrazine group.
科学研究应用
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Investigated for its interactions with biological molecules and potential as a biochemical probe
作用机制
The mechanism of action of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazine group allows it to form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
2,6-Dichloro-3-fluoropyridine: Lacks the hydrazine group, making it less reactive in certain applications.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Contains a cyano group instead of hydrazine, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is unique due to the presence of both chlorine and fluorine atoms, as well as the hydrazine group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields .
属性
分子式 |
C5H4Cl2FN3 |
|---|---|
分子量 |
196.01 g/mol |
IUPAC 名称 |
(2,6-dichloro-5-fluoropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H4Cl2FN3/c6-4-2(8)1-3(11-9)5(7)10-4/h1,11H,9H2 |
InChI 键 |
BITGVFDBOSXYRI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
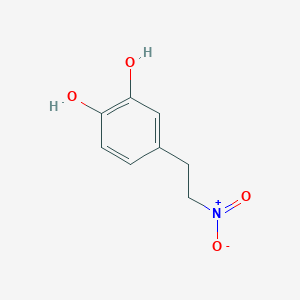
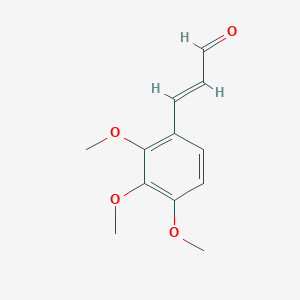
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
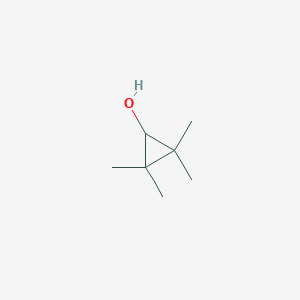
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
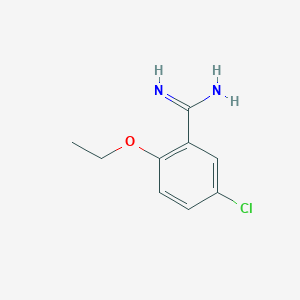


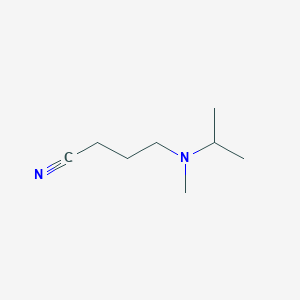
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
